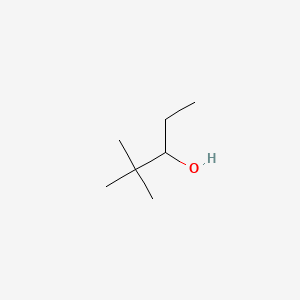

2,2-Dimethyl-3-pentanol

Description

Significance of Tertiary Alcohols in Advanced Organic Chemistry

Tertiary alcohols are organic compounds where the carbon atom bonded to the hydroxyl (-OH) group is also bonded to three other carbon atoms. fiveable.mebyjus.comlibretexts.org This structural arrangement distinguishes them from primary and secondary alcohols, leading to different reactivity patterns. byjus.comfiveable.me The hydroxyl group in alcohols allows for the formation of hydrogen bonds, a key factor in their physical properties. byjus.com

A defining characteristic of tertiary alcohols is their stability in certain reactions. The carbon atom attached to the hydroxyl group is known as the carbinol carbon. masterorganicchemistry.com In tertiary alcohols, this carbinol carbon is attached to three alkyl groups, which can stabilize the formation of a carbocation intermediate through inductive effects. This stability is a crucial factor in nucleophilic substitution reactions. For instance, tertiary alcohols can react with hydrochloric acid to form alkyl halides in a process where the hydroxyl group is protonated and leaves as a stable water molecule. chemicals.co.uk

Furthermore, in the presence of strong acids like sulfuric acid, tertiary alcohols can undergo dehydration to form alkenes. chemicals.co.uk The lone pairs of electrons on the oxygen atom of the hydroxyl group make alcohols basic in the presence of strong acids, facilitating this type of elimination reaction. chemicals.co.uk

Steric and Electronic Influences on Branched Alcohol Systems

The reactivity of alcohols is significantly influenced by their molecular structure, including the length and branching of the carbon chain, the position of the hydroxyl group, and the presence of other functional groups. fiveable.me In branched alcohols like 2,2-Dimethyl-3-pentanol, steric hindrance and electronic effects play a pivotal role in their chemical behavior.

Steric Hindrance: The bulky nature of the groups surrounding the hydroxyl group can physically obstruct the approach of reactants. fiveable.me This phenomenon, known as steric hindrance, is particularly pronounced in tertiary alcohols due to the presence of three alkyl groups around the carbinol carbon. fiveable.me Increased steric hindrance can slow down or even prevent certain reactions from occurring. fiveable.me Studies on the self-association of branched alcohols in inert solvents have shown that steric hindrance of the hydroxyl group decreases the alcohol's ability to form intermolecular hydrogen bonds. cdnsciencepub.com This effect leads to a reduction in the formation of larger molecular clusters, such as tetramers, with smaller species like dimers and trimers becoming more prevalent. cdnsciencepub.com

Electronic Effects: The presence of electron-donating or electron-withdrawing groups near the hydroxyl group can alter the electron density around the oxygen atom, thereby influencing the alcohol's reactivity. fiveable.me Alkyl groups, such as the tert-butyl and ethyl groups in this compound, are generally considered electron-donating. These groups can increase the electron density on the oxygen atom, potentially affecting the strength of the O-H bond and the alcohol's nucleophilicity.

The interplay of these steric and electronic factors in this compound makes it a valuable subject for studying structure-reactivity relationships in organic chemistry.

Current Research Frontiers and Challenges for this compound

Current research on this compound and related branched alcohols is exploring their potential in various applications and seeking to overcome the challenges posed by their unique structures.

One area of investigation is its use as an intermediate in organic synthesis. ontosight.aimyskinrecipes.com Its specific structure can be advantageous in the synthesis of complex molecules where precise control of stereochemistry and reactivity is required.

The compound has also been identified in the chemical profiling of certain plants, such as Berberis asiatica, suggesting its natural occurrence and potential for further investigation into its biological activities. researchgate.net Another study identified a related compound, 2,2,4,4-tetramethyl-3-pentanol, as a main component in the polar extract of Solenostemma argel. frontiersrj.com

Furthermore, this compound is being studied for its potential as a biofuel additive due to its high energy density and low viscosity. ontosight.ai However, its practical application in this area requires further research to optimize production and evaluate its performance and environmental impact.

A significant challenge in working with highly branched alcohols like this compound is overcoming their inherent steric hindrance to achieve desired chemical transformations efficiently. Developing new catalysts and reaction conditions that can accommodate these bulky substrates is an active area of research. For instance, the hydrogenation of sterically hindered ketones to produce branched alcohols often requires specific catalysts and reaction conditions, such as the use of cobalt catalysts in an autoclave under hydrogen pressure. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | ontosight.aichemeo.com |

| Molecular Weight | 116.20 g/mol | chemeo.comsigmaaldrich.com |

| Boiling Point | 132 °C | sigmaaldrich.com |

| Density | 0.825 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.423 | sigmaaldrich.com |

| Flash Point | 38 °C (closed cup) | sigmaaldrich.com |

| Water Solubility | 8200 mg/L at 25 °C | thegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSVXZJWPVIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032813 | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-62-5 | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR5O1LPM79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Stereoselective Approaches

Established Synthetic Pathways for 2,2-Dimethyl-3-pentanol

The synthesis of this compound is most classically achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This method's reliability and versatility have made it a staple in both laboratory and industrial settings.

Grignard Reaction Mechanisms and Scope for Tertiary Alcohol Formation

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. To synthesize a tertiary alcohol such as this compound, a ketone is used as the starting material.

The mechanism commences with the formation of the Grignard reagent, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), by reacting ethyl bromide with magnesium metal in an ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the ethyl group nucleophilic.

This nucleophilic ethyl group then attacks the electrophilic carbonyl carbon of the ketone, 3,3-dimethyl-2-butanone (also known as pinacolone). This addition step breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, this compound, and a magnesium salt byproduct.

The general scope of the Grignard reaction for tertiary alcohol synthesis is broad, allowing for the formation of a wide array of structures by varying the ketone and the Grignard reagent.

| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Product (Tertiary Alcohol) |

| 3,3-Dimethyl-2-butanone (Pinacolone) | Ethylmagnesium Bromide | This compound |

| Acetone | Propylmagnesium Bromide | 2-Methyl-2-pentanol |

| 2-Pentanone | Methylmagnesium Bromide | 2-Methyl-2-pentanol |

Industrial Production Methodologies and Optimization Strategies

On an industrial scale, the synthesis of this compound relies on the efficient and cost-effective production of its precursor, pinacolone (B1678379). Pinacolone is produced in large quantities and is a key intermediate in the manufacturing of various commercial products, including fungicides and herbicides. nih.gov Industrially, it is often synthesized via the Prins reaction between isoprene (B109036) and formaldehyde (B43269) to produce 4,4,5-trimethyl-1,3-dioxane, which is then hydrolyzed. nih.gov Another large-scale method involves the ketonization of pivalic acid and acetic acid over metal oxide catalysts. nih.gov

Once pinacolone is obtained, the Grignard reaction is performed. Optimization of this exothermic reaction is critical for safety and yield on an industrial scale. Key strategies include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for Grignard reactions. They provide superior heat management, enhanced safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher yields and purity.

Solvent Selection: The choice of solvent is crucial. While diethyl ether and tetrahydrofuran (B95107) (THF) are common, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and safer alternative, often providing superior process efficiency, particularly in suppressing side reactions like Wurtz coupling.

Reagent Control: Precise control over the stoichiometry of the reactants and the rate of addition of the Grignard reagent is essential to manage the reaction's exothermicity and prevent the formation of byproducts.

Cryogenic Conditions: For some sensitive Grignard reactions, operating at low temperatures (-40°C) can be necessary to achieve the desired selectivity, particularly to favor mono-addition to ester carbonyls when that is the intended pathway. acs.org

Enantioselective Synthesis of Chiral Tertiary Alcohols (Applicable to this compound Analogs)

While this compound itself is achiral at the alcohol-bearing carbon, the methodologies for creating chiral tertiary alcohols are highly relevant for its analogs. The asymmetric synthesis of tertiary alcohols is a significant challenge due to the steric hindrance around the prochiral ketone. nih.gov

Asymmetric Nucleophilic Addition to Carbonyl Compounds

The most direct route to chiral tertiary alcohols is the catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net This area has seen substantial progress, moving from stoichiometric chiral auxiliaries to more efficient catalytic systems. ingentaconnect.com The primary challenge lies in differentiating the two enantiofaces of the ketone, which is more difficult than with aldehydes due to greater steric similarity between the substituents. ingentaconnect.com

| Catalyst Type | Nucleophile Source | Ketone Type | General Outcome |

| Chiral Lewis Acids/Bases | Organozinc, Organolithium, Grignard Reagents | Aromatic, Aliphatic | Enantioenriched Tertiary Alcohols |

| Organocatalysts | Silyl (B83357) Cyanides | Aromatic, Aliphatic | Enantioenriched Cyanohydrins |

| Transition Metal Complexes | Organoborons, Organometallics | Aromatic, Aliphatic | Enantioenriched Tertiary Alcohols |

Catalytic Asymmetric Cyanosilylation of Ketones

Catalytic asymmetric cyanosilylation is a powerful method for producing chiral cyanohydrins, which are versatile intermediates that can be converted to α-hydroxy acids, β-amino alcohols, and other valuable compounds. chinesechemsoc.org The reaction involves the addition of a silyl cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), to a ketone in the presence of a chiral catalyst.

The mechanism often involves the activation of the ketone by a chiral Lewis acid catalyst or the activation of the TMSCN by a chiral Lewis base. acs.orgbrandeis.edu For instance, chiral Lewis bases derived from cinchona alkaloids can effectively catalyze this transformation. acs.orgbrandeis.edu More recently, confined acid organocatalysts, such as imidodiphosphoimidates (IDPis), have shown remarkable success in the cyanosilylation of sterically demanding and simple aliphatic ketones, achieving high enantioselectivity. thieme-connect.comnih.gov These catalysts create a specific chiral pocket that enables precise differentiation between the enantiofaces of the ketone substrate. thieme-connect.com

Transition Metal-Catalyzed Asymmetric Arylation and Alkenylation

The formation of chiral tertiary alcohols bearing aryl or alkenyl groups can be achieved through transition metal-catalyzed asymmetric addition reactions.

Asymmetric Arylation: The α-arylation of ketones is a fundamental transformation, and its enantioselective variant is a powerful tool for constructing tertiary stereocenters. nih.gov Palladium- and nickel-based catalysts are commonly employed for this purpose. nih.govnih.gov For example, a complex of Ni(COD)₂ and a chiral ligand like (R)-BINAP can catalyze the α-arylation of ketone enolates with aryl chlorides, yielding products with high enantioselectivity. nih.gov Similarly, copper(I) catalysts paired with chiral bis(phosphine) dioxide ligands have been developed for the arylation of silyl enol ethers, providing access to α-arylated ketones with good yields and high enantiomeric excess. nih.gov

Asymmetric Alkenylation: The asymmetric addition of alkenyl groups to ketones is less common but equally important. Copper-catalyzed methods have been developed for the asymmetric addition of olefin-derived nucleophiles to ketones. mit.edu These reactions can generate highly enantioenriched alcohols with adjacent stereocenters. Nickel(II) catalysts have also been utilized for the asymmetric alkenylation of aryl ketones using organoboron reagents. researchgate.net These methods often exhibit good functional group tolerance and can be applied to the synthesis of complex molecules. researchgate.net

Stereoselective Rearrangement Reactions (e.g.,researchgate.netsynarchive.com-Meisenheimer Rearrangement)

Stereoselective rearrangement reactions provide another powerful avenue for the synthesis of chiral tertiary alcohols. The researchgate.netsynarchive.com-Meisenheimer rearrangement, a type of researchgate.netsynarchive.com-sigmatropic rearrangement, has been developed into a viable strategy for constructing these sterically congested stereocenters. nih.govacs.org This reaction involves the thermal rearrangement of tertiary amine N-oxides to form tertiary N-alkoxyamines. synarchive.com Specifically, the researchgate.netsynarchive.com-rearrangement proceeds through a concerted, five-membered cyclic transition state, which allows for a high degree of stereocontrol. synarchive.comorganic-chemistry.org

The application of the Meisenheimer rearrangement to synthesize chiral tertiary allylic alcohols has been demonstrated to overcome limitations seen in other methods, such as 1,2-addition to ketones. nih.govnih.gov The stereospecific nature of the rearrangement allows for high enantioselectivity even when the substituents at the newly formed stereocenter have similar steric demands. nih.gov

A typical synthetic sequence involves:

Preparation of a tertiary allylic amine N-oxide precursor.

Inducing the researchgate.netsynarchive.com-sigmatropic rearrangement. This is a thermal process that proceeds intramolecularly. synarchive.comnih.gov

Reductive cleavage of the N-O bond in the resulting N-alkoxyamine product (e.g., using zinc metal) to yield the final tertiary allylic alcohol. nih.gov

This methodology has been successfully catalyzed by a robust ferrocene-based bispalladacycle catalyst, which operates under mild conditions and tolerates various functional groups. nih.gov The related researchgate.netsynarchive.com-Wittig rearrangement, which transforms allylic ethers into homoallylic alcohols, also proceeds through a similar concerted pericyclic mechanism and offers high stereocontrol. wikipedia.orguh.edu These researchgate.netsynarchive.com-sigmatropic rearrangements are characterized by their ability to transfer chirality and generate specific olefin geometries, making them highly valuable in asymmetric synthesis. organic-chemistry.org

Table 2: Comparison of researchgate.netsynarchive.com-Sigmatropic Rearrangements for Alcohol Synthesis

| Rearrangement | Substrate | Product | Key Features |

|---|---|---|---|

| researchgate.netsynarchive.com-Meisenheimer | Tertiary amine N-oxide | N-alkoxyamine (precursor to tertiary alcohol) | Proceeds in a stereospecific, concerted manner; catalyzed by palladacycle complexes. synarchive.comnih.gov |

| researchgate.netsynarchive.com-Wittig | Allylic ether | Homoallylic alcohol | Requires strongly basic conditions; proceeds via a five-membered envelope-like transition state. wikipedia.org |

Reactivity Profiles and Reaction Mechanisms

Mechanistic Investigations of 2,2-Dimethyl-3-pentanol Transformations

Elimination Reactions to Alkene Products

Elimination reactions of this compound result in the formation of alkenes through the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon.

The dehydration of alcohols using strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures is a common method for synthesizing alkenes. libretexts.orgmasterorganicchemistry.com For secondary alcohols, the reaction typically proceeds through an E1 (Elimination Unimolecular) mechanism. libretexts.orgmiracosta.edu

The mechanism involves:

Protonation of the hydroxyl group by the acid to form an alkyloxonium ion. libretexts.orgmiracosta.edu

Loss of a water molecule to form a secondary carbocation intermediate. libretexts.org

A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. libretexts.org

Competition between E1 and E2 mechanisms can occur. reddit.com The E1 pathway is favored for secondary alcohols because it proceeds through the relatively stable secondary carbocation. miracosta.edu However, the E1 mechanism is famously prone to Wagner-Meerwein rearrangements. slideshare.net The initial secondary carbocation can rearrange via a 1,2-hydride shift to form the more stable tertiary 2,3-dimethyl-2-pentyl cation. Deprotonation can then occur from either the unrearranged or rearranged carbocation, leading to a mixture of alkene products.

Potential Alkene Products from Acid-Catalyzed Dehydration:

From unrearranged carbocation: 2,2-Dimethyl-3-pentene.

From rearranged carbocation: 2,3-Dimethyl-2-pentene (major product, Zaitsev's rule) and 2,3-Dimethyl-1-pentene (minor product).

To avoid the carbocation rearrangements inherent in acid-catalyzed dehydration, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) are used. libretexts.orgmasterorganicchemistry.com This method favors an E2 (Elimination Bimolecular) mechanism and generally occurs under milder conditions. masterorganicchemistry.compearson.com

The mechanism proceeds as follows:

The alcohol's oxygen atom attacks the phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphate (B8581778) ester intermediate. This converts the hydroxyl into an excellent leaving group. masterorganicchemistry.compearson.com

Pyridine, acting as a base, removes a proton from a carbon adjacent to the C-O bond in a concerted step, while the dichlorophosphate group departs. masterorganicchemistry.comstackexchange.com

Since the E2 mechanism does not involve a carbocation intermediate, rearrangements are avoided. masterorganicchemistry.com The elimination typically follows Zaitsev's rule to produce the most substituted alkene, which in this case would be 2,2-dimethyl-3-pentene. The reaction requires an anti-periplanar arrangement between the departing hydrogen and the leaving group. stackexchange.com

Table 2: Dehydration Methods and Primary Products

| Method | Reagents | Mechanism | Rearrangement | Major Alkene Product(s) |

| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, Heat | E1 | Yes | 2,3-Dimethyl-2-pentene |

| Non-Acidic Dehydration | POCl₃, Pyridine | E2 | No | 2,2-Dimethyl-3-pentene |

Role of Steric Hindrance in Modulating Reactivity

The bulky tert-butyl group in this compound creates significant steric hindrance around the hydroxyl group and the adjacent carbon atoms. solubilityofthings.com This steric bulk has a profound effect on the molecule's reactivity. solubilityofthings.commsu.edu

For example, in elimination reactions, steric hindrance can influence the regioselectivity, favoring the Hofmann product when a bulky base is used. orgoreview.commasterorganicchemistry.com In substitution reactions, such as Sₙ2, the steric hindrance makes it difficult for a nucleophile to approach the electrophilic carbon, thus retarding the reaction rate. libretexts.org The steric hindrance also slows down the rate of reactions like esterification. solubilityofthings.com Studies on the dimerization of 2,2-dimethyl-3-ethyl-3-pentanol, a closely related tertiary alcohol, have shown that steric hindrance can prevent the formation of larger aggregates beyond dimers. researchgate.net

Reaction Kinetics Studies (e.g., with Radical Species like Chlorine Atoms)

The kinetics of the reaction of this compound with chlorine atoms have been studied. researchgate.netconicet.gov.ar These studies are important for understanding the atmospheric chemistry of alcohols. scielo.brscielo.br The reaction proceeds via hydrogen atom abstraction by the chlorine atom. scielo.brscielo.braip.org

A study determined the rate constant for the reaction of chlorine atoms with 2,2-dimethyl-3-hexanol (B1585437) at 298 K to be (2.72 ± 0.5) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net While this is a different, though structurally similar alcohol, it provides an insight into the reactivity of such branched alcohols with chlorine atoms.

Table 1: Rate Constants for the Reaction of Chlorine Atoms with Alcohols at 298 K

| Alcohol | Rate Constant (k × 10¹⁰ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 5-methyl-2-hexanol | 2.64 ± 0.5 | researchgate.net |

| 2,2-dimethyl-3-hexanol | 2.72 ± 0.5 | researchgate.net |

Intermolecular Deoxydehydration Reactions

Deoxydehydration (DODH) is a reaction that converts vicinal diols to olefins. rsc.org It can also occur as an intermolecular reaction between two alcohol molecules to form a new carbon-carbon single bond. rsc.org Rhenium-based catalysts, such as methyltrioxorhenium (MTO), have been shown to be effective for the deoxydehydration of various alcohols. researchgate.netrsc.org For instance, the deoxydehydration of glycerol (B35011) to allyl alcohol can be conducted in the presence of other alcohols like 2,4-dimethyl-3-pentanol. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,2-Dimethyl-3-pentanol. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the proton and carbon environments and their connectivities can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals for the different proton groups.

The key proton environments and their expected spectral features are:

Tertiary Butyl Protons (-C(CH₃)₃): A singlet integrating to nine protons, appearing in the upfield region of the spectrum due to the shielding effect of the alkyl group.

Methylene Protons (-CH₂-): A multiplet (likely a quartet) integrating to two protons, deshielded by the adjacent hydroxyl group and the chiral center.

Methine Proton (-CHOH-): A multiplet (likely a triplet) integrating to one proton, significantly deshielded due to the direct attachment to the electronegative oxygen atom.

Methyl Protons (-CH₃): A triplet integrating to three protons, located in the upfield region.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent, as it participates in hydrogen bonding.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Partner(s) |

|---|---|---|---|---|

| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H | None |

| -CH₂- | ~1.4-1.6 | Quartet (q) | 2H | -CH₃ |

| -CHOH- | ~3.3-3.5 | Triplet (t) | 1H | -CH₂- |

| -CH₃ | ~0.9 | Triplet (t) | 3H | -CH₂- |

| -OH | Variable | Broad Singlet (br s) | 1H | None (typically) |

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct, resulting in seven unique signals in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Carbon (-C(CH₃)₃) | ~35 |

| Methyl Carbons of t-butyl | ~26 |

| Methine Carbon (-CHOH-) | ~80 |

| Methylene Carbon (-CH₂-) | ~25 |

| Methyl Carbon (-CH₃) | ~10 |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity between the -CH₂- and -CH₃ groups, and between the -CHOH- and -CH₂- groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.org This would definitively assign each proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org For this compound, these techniques are particularly useful for identifying functional groups and studying intermolecular interactions.

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. masterorganicchemistry.com Other significant peaks include the C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and the C-O stretching vibration in the 1000-1200 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton. The C-H stretching region in the Raman spectrum can be complex but offers detailed information about the structure and conformation of the alkyl groups. nih.govustc.edu.cnresearchgate.net

In solution, particularly in non-polar solvents, alcohols like this compound can form intermolecular hydrogen bonds, leading to self-association into dimers and higher-order oligomers. IR spectroscopy is a powerful tool to study these equilibria. The O-H stretching band is particularly sensitive to hydrogen bonding. A sharp band at higher wavenumbers (around 3600 cm⁻¹) corresponds to the "free" or monomeric hydroxyl group, while a broader band at lower wavenumbers (around 3200-3500 cm⁻¹) is characteristic of hydrogen-bonded hydroxyl groups in dimers and larger aggregates. The relative intensities of these bands change with concentration and temperature, allowing for the study of the thermodynamics of these association processes.

Quantitative analysis of this compound in a mixture can be performed using IR spectroscopy by applying the Beer-Lambert law. By measuring the absorbance of a characteristic band, such as the C-O stretching vibration, at a known concentration, a calibration curve can be constructed. This allows for the determination of the concentration of this compound in unknown samples.

The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a particular wavelength, can be determined from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the sample cell, and c is the concentration. However, obtaining an accurate molar absorptivity for the O-H stretching band can be challenging due to its broadness and the presence of multiple overlapping bands from different associated species. The NIST Chemistry WebBook provides an IR spectrum for this compound, but notes that concentration information is not available, precluding the derivation of molar absorptivity values from that source. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 116.20 g/mol ), electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) at m/z 116, although for tertiary alcohols, this peak is often weak or absent. chemicalbook.comwhitman.edu

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). chemicalbook.comspectrabase.com

For this compound, the following fragment ions would be expected:

Alpha-cleavage: Cleavage of the bond between C3 and the t-butyl group would result in a stable tertiary carbocation at m/z 57 ([C(CH₃)₃]⁺) and a fragment containing the hydroxyl group. Cleavage of the C2-C3 bond would lead to a resonance-stabilized oxonium ion at m/z 87 ([CH(OH)C(CH₃)₃]⁺).

Dehydration: Loss of a water molecule (18 amu) from the molecular ion would produce a fragment ion at m/z 98 ([C₇H₁₄]⁺˙).

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 116 | [C₇H₁₆O]⁺˙ | Molecular Ion (likely weak or absent) |

| 98 | [C₇H₁₄]⁺˙ | Dehydration (Loss of H₂O) |

| 87 | [CH(OH)C(CH₃)₃]⁺ | Alpha-cleavage (Loss of C₂H₅˙) |

| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage (Loss of C₃H₇O˙) |

Isotopic analysis can be observed in the mass spectrum as small peaks at m/z values one or two units higher than the main fragment peaks. These are due to the natural abundance of isotopes such as ¹³C and ²H. For example, the M+1 peak is primarily due to the presence of one ¹³C atom in the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly gas chromatography (GC), are fundamental in the analytical characterization of this compound, enabling both the assessment of its purity and the separation of its stereoisomers. The choice of chromatographic conditions, including the stationary phase and temperature programming, is critical for achieving the desired separation and quantification.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a primary technique for determining the purity of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For routine purity analysis of this compound, a non-polar stationary phase is often employed, where elution order is primarily determined by the boiling points of the compounds.

A standardized method for reporting GC data is the use of Kovats Retention Indices (RI), which normalizes retention times relative to those of n-alkanes. This allows for comparison of data across different instruments and laboratories. The Kovats RI for this compound has been determined on non-polar stationary phases, providing a reliable metric for its identification and purity assessment.

Table 1: Kovats Retention Index (RI) for this compound on a Non-Polar Stationary Phase

| Temperature (°C) | Kovats Retention Index (I) |

| 100 | 814 |

| 120 | 815 |

| 140 | 817 |

This data represents typical values and may vary slightly depending on the specific GC column and conditions.

A standard gas chromatography-flame ionization detection (GC-FID) method can be employed for the quantitative analysis of this compound. The area of the peak corresponding to the compound is proportional to its concentration in the sample.

Table 2: Representative GC-FID Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Non-polar (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |

| Injection Volume | 1 µL (split injection, e.g., 50:1) |

Isomer Separation: Enantioselective Chromatography

This compound possesses a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers, (R)- and (S)-2,2-dimethyl-3-pentanol. The separation of these enantiomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Enantioselective gas chromatography is the most effective technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Direct enantioselective GC of this compound can be challenging due to the steric hindrance around the chiral center caused by the bulky tert-butyl group. This steric bulk can impede the necessary interactions with the chiral stationary phase for effective separation.

An alternative and often more successful approach is indirect enantioselective GC. This involves the derivatization of the alcohol's hydroxyl group with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Table 3: Potential Chiral Derivatizing Agents for the GC Separation of Chiral Alcohols

| Chiral Derivatizing Agent | Resulting Derivative |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) | Mosher's ester |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Urethane |

| N-Trifluoroacetyl-L-prolyl chloride (TPC) | Ester |

The selection of the appropriate chiral stationary phase or chiral derivatizing agent is crucial and often requires empirical optimization. For sterically hindered alcohols like this compound, derivatization to reduce polarity and enhance volatility can also improve chromatographic separation. Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can be employed for this purpose, with the resulting esters being subsequently analyzed on a chiral column.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a single molecule in the gas phase or with implicit solvent models.

The electronic structure of an alcohol is largely defined by the electronegative oxygen atom of the hydroxyl group and the distribution of electrons in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive edu.krd.

For alcohols, the HOMO is typically localized on the oxygen atom, reflecting its role as an electron donor or nucleophile. The LUMO is often distributed across the C-O and C-H antibonding orbitals, indicating sites susceptible to nucleophilic attack. The principle of charge transfer interactions dictates that electron donation occurs from the HOMO, while electron reception happens at the LUMO iqce.jp.

The charge distribution is heavily influenced by the hydroxyl group. Mulliken population analysis, a method for assigning partial atomic charges, consistently shows a significant negative charge on the oxygen atom and positive charges on the hydroxyl hydrogen and the carbon atom bonded to the oxygen. This charge separation results in a notable molecular dipole moment, making the molecule polar. While specific quantum chemical calculations for 2,2-Dimethyl-3-pentanol are not widely published, data from analogous straight-chain alcohols calculated at the B3LYP/6-31g(d) level of theory illustrate these typical properties chemrevlett.com.

| Property | Illustrative Value (from analogous alcohols) | Significance |

|---|---|---|

| HOMO Energy | ~ -10.5 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | ~ 4.5 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~ 15.0 eV | Indicates chemical reactivity and kinetic stability wuxiapptec.com. |

| Mulliken Charge on Oxygen | ~ -0.7 e | Highlights the electronegativity and nucleophilic character of the hydroxyl group. |

| Mulliken Charge on Hydroxyl H | ~ +0.4 e | Indicates the acidity of the proton and its role in hydrogen bonding. |

Conformational analysis involves mapping the potential energy surface (PES) of a molecule to identify stable low-energy structures (conformers) and the energy barriers for interconversion between them nih.govresearchgate.netrsc.org. For an acyclic and sterically hindered molecule like this compound, the primary degrees of freedom are the dihedral angles around the C-C and C-O single bonds.

The bulky tert-butyl group adjacent to the hydroxyl-bearing carbon atom imposes significant steric constraints, which dominates the conformational landscape. Rotation around the C2-C3 bond and the C3-O bond will lead to distinct conformers. Computational studies on similar alcohols, such as n-butanol, have shown that gauche and anti (trans) conformations can have very small energy differences, often within 0.5 kcal/mol researchgate.net.

For this compound, the most stable conformers would be those that minimize the steric repulsion between the large tert-butyl group, the ethyl group, and the hydroxyl group. The energy landscape would feature multiple local minima corresponding to these stable conformers, separated by transition states that represent the rotational energy barriers. The complexity of this landscape, characterized by its basins and barriers, dictates the molecule's flexibility and the populations of different conformers at a given temperature scilit.com.

| Rotation (Dihedral Angle) | Expected Barrier Height (kcal/mol) | Description |

|---|---|---|

| C(Et)-C(OH)-C(tBu)-C(Me) | High | Rotation around the C2-C3 bond is highly hindered due to the tert-butyl group, leading to well-defined, stable conformers. |

| H-O-C-C(tBu) | Low (~1 kcal/mol) | Rotation of the hydroxyl hydrogen is typically a low-energy process, similar to other alcohols. |

Quantum chemical calculations are instrumental in mapping reaction pathways and characterizing the high-energy transition state (TS) structures that connect reactants to products. A common reaction for alcohols is acid-catalyzed dehydration to form alkenes. For this compound, this reaction is particularly interesting due to the potential for carbocation rearrangements.

The dehydration pathway would likely proceed as follows:

Protonation: The hydroxyl oxygen is protonated by an acid catalyst to form a good leaving group (H₂O).

Formation of Carbocation: Water departs, forming a secondary carbocation at C3.

Rearrangement: A 1,2-hydride shift or a 1,2-methyl shift can occur to form a more stable tertiary carbocation. Given the structure, a rearrangement is highly probable.

Deprotonation: A base (like water) removes a proton from an adjacent carbon to form a double bond, yielding one or more alkene products.

Computational studies on the dehydration of n-butanol show that the 1,2-H₂O elimination leading to 1-butene (B85601) has an activation enthalpy of approximately 67-68 kcal/mol in the gas phase researchgate.net. For this compound, the activation energy for the initial water loss would be of a similar magnitude, but the subsequent low-barrier rearrangement pathways would dictate the final product distribution.

| Reaction Step | Species | Relative Enthalpy (ΔH, kcal/mol) |

|---|---|---|

| Reactant | Alcohol | 0.0 |

| Transition State | [Alcohol-H₂O]‡ | ~67.9 researchgate.net |

| Product | Alkene + H₂O | ~7.8 researchgate.net |

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of molecules over time by solving Newton's equations of motion, providing a detailed picture of intermolecular interactions in the liquid phase.

In the condensed phase, the hydroxyl group of this compound acts as both a hydrogen bond donor (via the H) and an acceptor (via the O). In pure liquid, these molecules form a complex, transient network of hydrogen-bonded chains and small clusters. In aqueous solutions, the alcohol's hydroxyl group readily integrates into the water's hydrogen-bonding network nih.gov.

The structure of these interactions is often analyzed using the radial distribution function, g(r), which gives the probability of finding an atom at a certain distance from another atom. MD simulations of similar alcohols in water reveal distinct peaks corresponding to specific hydrogen-bonding distances researchgate.netuniroma2.it.

A sharp peak around 1.8 Å for the g(r) between the hydroxyl hydrogen (donor) and water oxygen (acceptor).

A peak around 2.8 Å for the g(r) between the hydroxyl oxygen (acceptor) and water hydrogen (donor).

The bulky tert-butyl group of this compound creates a "hydrophobic shield" around the hydroxyl group, which may sterically hinder the formation of a large, ordered solvation shell compared to less branched alcohols. This can influence the dynamics and average lifetime of hydrogen bonds formed with neighboring molecules biust.ac.bw.

| Atom Pair (Alcohol-Water) | Peak in g(r) (Å) | Interaction Type |

|---|---|---|

| Oalc···Hwater | ~1.8 | Alcohol as H-bond acceptor. |

| Halc···Owater | ~1.8 | Alcohol as H-bond donor. |

| Oalc···Owater | ~2.8 | First solvation shell distance. |

MD simulations can be used to calculate macroscopic thermodynamic properties from the underlying molecular interactions. The thermodynamics of mixing an alcohol with a solvent like water are governed by a balance between the energy required to break existing hydrogen bonds (in pure water and pure alcohol) and the energy released when new alcohol-water hydrogen bonds are formed uni-paderborn.denih.gov.

This balance is quantified by the excess molar enthalpy of mixing (HE). A positive HE (endothermic mixing) indicates that breaking the solute-solute and solvent-solvent interactions requires more energy than is gained from solute-solvent interactions. A negative HE (exothermic mixing) indicates the opposite. For many alcohol-nonpolar solvent mixtures, HE is positive across all compositions, indicating that the disruption of the alcohol's hydrogen-bonding network is the dominant energetic cost mdpi.comacs.org.

Simulations of butanol isomers mixed with dimethyl carbonate, for instance, show a large positive HE that increases with temperature, suggesting that breaking the alcohol's hydrogen bonds is energetically costly acs.org. Due to its bulky hydrophobic part, this compound would be expected to cause significant disruption to the hydrogen-bonding network of a polar solvent like water, likely resulting in a positive excess enthalpy of mixing.

| Mixture | HE (J·mol⁻¹) |

|---|---|

| Dimethyl Carbonate + 1-Butanol | 2195.5 |

| Dimethyl Carbonate + 2-Butanol | 2633.9 |

| Dimethyl Carbonate + 2-Methyl-1-propanol | 2379.7 |

| Dimethyl Carbonate + 2-Methyl-2-propanol | 2312.5 |

| Data from J. Chem. Eng. Data 2005, 50, 2, 552–556, illustrating the endothermic nature of mixing for branched alcohols. |

Interfacial Adsorption Behavior and Heat Transfer Mechanisms

Currently, there is a lack of specific research into the interfacial adsorption behavior and heat transfer mechanisms of this compound. While general principles of chemical engineering and thermodynamics can provide theoretical estimations, dedicated studies employing computational methods such as molecular dynamics or density functional theory for this compound are not available in the reviewed scientific literature. Such studies would be invaluable for understanding its behavior in multiphase systems and thermal applications.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed for this compound. QSAR and QSPR studies are powerful tools for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. nih.govnih.govmdpi.com The development of such models for this compound and related compounds could accelerate the discovery of new applications and provide insights into its reactivity and physical characteristics without the need for extensive experimental testing. mdpi.com The establishment of a defined applicability domain is a crucial aspect of ensuring the predictive accuracy of any future QSAR models. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks and Precursors

Chiral building blocks are fundamental components in the asymmetric synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. 2,2-Dimethyl-3-pentanol, possessing a chiral carbon at the C-3 position, can exist as (R)- and (S)-enantiomers, making it a potential starting material or intermediate for the synthesis of more complex chiral molecules. myskinrecipes.comuq.edu.au The tert-butyl group adjacent to the stereocenter provides significant steric hindrance, which can influence the stereochemical outcome of reactions at or near this center.

While specific examples of the direct use of this compound in the total synthesis of complex bioactive molecules and natural products are not extensively reported in the surveyed literature, its structure is representative of motifs found in some natural products. As a chiral alcohol, it can be derivatized to introduce other functionalities or to be coupled with other fragments in a convergent synthesis strategy. The principles of asymmetric synthesis often rely on starting with a simple, enantiomerically pure building block to construct a larger, more complex molecule with a defined stereochemistry. nih.gov The potential of optically pure this compound as such a building block remains an area for further exploration in synthetic organic chemistry.

Chiral ligands and auxiliaries are pivotal in asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. wikipedia.orgsfu.ca Chiral alcohols are common precursors for the synthesis of various types of chiral ligands, such as phosphine-oxazoline (PHOX) ligands, and chiral auxiliaries, like those derived from amino alcohols. These ligands and auxiliaries coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction.

Although the literature does not provide specific instances of this compound being used to synthesize widely recognized ligands or auxiliaries, its chiral scaffold presents a viable starting point for the design of new chiral directing groups. The sterically demanding tert-butyl group could impart unique selectivity in catalytic processes. The general strategy involves the temporary incorporation of the chiral auxiliary into a substrate, which then directs the stereoselective formation of a new stereocenter. Subsequently, the auxiliary can be removed and ideally recycled. nih.gov

Role in Diastereoselective Coupling Reactions as a Proton Source

In certain diastereoselective reactions, bulky alcohols can serve as effective proton sources to control the stereochemistry of a newly formed stereocenter during the quenching of an enolate or other nucleophilic species. The steric hindrance of the alcohol can direct the approach of the proton, leading to the preferential formation of one diastereomer over another.

Notably, the isomer 2,4-Dimethyl-3-pentanol has been specifically utilized as a proton source in the diastereoselective coupling with 2-substituted acrylate (B77674) derivatives. sigmaaldrich.com However, a similar, well-documented role for this compound is not readily apparent in the reviewed scientific literature. The structural difference, specifically the presence of a quaternary carbon adjacent to the hydroxyl-bearing carbon in this compound, would present a distinct steric environment compared to its 2,4-isomer, which could theoretically be exploited in a similar manner, though specific research to this effect is not currently available.

Preparation of Functionalized Derivatives for Specific Synthetic Targets

The chemical reactivity of the hydroxyl group in this compound allows for its conversion into a variety of functionalized derivatives. Standard organic transformations can be employed to prepare esters, ethers, halides, and other derivatives. These functionalized intermediates can then serve as precursors for more complex synthetic targets. For instance, conversion of the alcohol to a good leaving group would facilitate substitution reactions, while oxidation would yield the corresponding ketone, 3,3-dimethyl-2-pentanone.

While the synthesis of such derivatives is chemically feasible, specific examples from the literature detailing the preparation of functionalized derivatives of this compound for the pursuit of particular synthetic targets are not prominently featured in the available search results.

Application in Polymerization Processes

Alcohols can play various roles in polymerization processes, acting as initiators, chain transfer agents, or monomers. For instance, some alcohols can initiate the ring-opening polymerization of cyclic esters or epoxides. They can also influence the molecular weight of polymers when used as chain transfer agents in radical polymerizations.

The isomeric compound, 2,4-Dimethyl-3-pentanol, has been used in the polymerization of 1,1′-(1,3-phenylene) diethanol (a 1,3-diol) and diisopropyl adipate. sigmaaldrich.com However, based on the conducted searches, there is no direct evidence or detailed research describing the application of this compound in any specific polymerization processes, either as a monomer, initiator, or modifier. The steric bulk of the tert-butyl group in this compound might hinder its reactivity in certain polymerization reactions compared to less hindered alcohols.

Biological and Environmental Research Perspectives

Investigations in Enzyme-Catalyzed Reactions

The study of 2,2-dimethyl-3-pentanol in the context of enzyme-catalyzed reactions has primarily focused on its interaction with alcohol dehydrogenase (ADH) enzymes. These enzymes are crucial for the metabolism of a wide variety of alcohols. nih.govresearchgate.net Research in this area aims to understand how the specific structural characteristics of this compound, a secondary alcohol with significant branching, influence its role as a substrate or inhibitor.

While specific kinetic data for this compound with alcohol dehydrogenase is not extensively documented in publicly available research, general principles of ADH substrate specificity can provide insights. ADH enzymes exhibit broad substrate specificity and can oxidize primary and secondary alcohols. researchgate.net The rate of oxidation is influenced by the structure of the alcohol. For instance, studies on rat liver ADH have shown that secondary alcohols are metabolized, and the presence of branching can affect the kinetics of the reaction. nih.gov

Formamides, which are analogs of aldehydes, have been studied as inhibitors of liver alcohol dehydrogenases. researchgate.net These compounds act as uncompetitive inhibitors with respect to the alcohol substrate by binding to the enzyme-NADH complex. researchgate.net Although not directly involving this compound, these studies provide a framework for designing potential inhibitors and understanding the enzyme's active site. The inhibition of ADH is a critical area of study, as it can be a therapeutic target for managing the toxic effects of certain alcohols. researchgate.netresearchgate.net

Table 1: General Kinetic Parameters of Alcohol Dehydrogenase with Various Alcohol Substrates This table presents illustrative data for other alcohols to provide context for potential enzyme kinetics with this compound.

| Substrate | Km (mM) | Relative Vmax |

|---|---|---|

| Ethanol | 0.5 - 2.0 | 1.0 |

| 1-Propanol | 0.3 - 1.0 | 0.8 |

| 2-Propanol | 7 - 10 | 0.1 |

| 1-Butanol | 0.1 - 0.4 | 0.9 |

| 2-Butanol | 8 - 12 | 0.08 |

The metabolic pathway of this compound is presumed to follow the general route for secondary alcohols. The initial and rate-limiting step is the oxidation of the alcohol to a ketone, catalyzed by alcohol dehydrogenase. nih.gov In this case, this compound would be converted to 2,2-dimethyl-3-pentanone (B1295208).

Following the initial oxidation, the resulting ketone may undergo further metabolism. While the specific downstream pathways for 2,2-dimethyl-3-pentanone are not well-documented, ketones can be further metabolized through various routes, including reduction back to the alcohol or, if the structure permits, further oxidation or conjugation for excretion. The metabolism of branched-chain higher alcohols is an area of interest for the production of biofuels and specialty chemicals. nih.gov

Pharmacological Explorations and Potential Drug Development Relevance

There is limited specific pharmacological research available for this compound. However, the broader class of alcohols has various pharmacological effects, and understanding their interaction with enzymes like ADH and aldehyde dehydrogenase (ALDH) is crucial. nih.gov Inhibitors of these enzymes are of significant interest in pharmacology. For example, ALDH inhibitors are being investigated for their potential in treating a variety of conditions. nih.gov Given its structure, this compound could serve as a scaffold or starting material in the synthesis of more complex molecules with potential therapeutic applications.

Environmental Fate and Degradation Mechanisms (General Alcohol Degradation Pathways)

The environmental fate of this compound is largely governed by biodegradation. Alcohols, including branched-chain variants, are generally susceptible to microbial degradation in the environment. researchgate.netexxonmobilchemical.comrsc.org The rate of degradation can be influenced by the degree of branching, with highly branched structures sometimes exhibiting slower degradation rates compared to their linear counterparts. exxonmobilchemical.comrsc.org

The primary mechanism of aerobic biodegradation of alcohols involves an initial oxidation to the corresponding aldehyde or ketone, a reaction often carried out by alcohol dehydrogenases in microorganisms. This is followed by further oxidation to a carboxylic acid and eventual entry into central metabolic pathways like the citric acid cycle, leading to mineralization to carbon dioxide and water.

Long-chain and branched-chain alcohols have been shown to be biodegradable. researchgate.netepa.gov While specific studies on this compound are scarce, the available data on similar compounds suggest it would be subject to microbial degradation in soil and aquatic environments. researchgate.netexxonmobilchemical.com

Q & A

Q. What are the key methods for determining the solubility of 2,2-dimethyl-3-pentanol in aqueous systems, and how does temperature affect this property?

Experimental determination of solubility involves volumetric or analytical methods. For example, mutual solubilities of this compound and water were measured at 293–303 K using volumetric techniques, revealing temperature-dependent phase behavior. At 303 K, solubility in the water-rich phase is 0.79 ± 0.1 g/100 g solution, with data reproducibility confirmed via independent analytical validation . Researchers should account for temperature calibration and phase separation kinetics during experimental design.

Q. How can the molecular structure of this compound be computationally modeled to predict physicochemical properties?

Quantitative Structure-Property Relationship (QSPR) models use connection and distance matrices to derive descriptors like Van der Waals volume and local atomic environments. For this compound, such models correlate structural features (e.g., hydroxyl group placement, branching) with properties such as water solubility or partition coefficients. Computational tools like Gaussian or COSMO-RS are recommended for optimizing these predictions .

Q. What synthetic routes are available for producing this compound, and what catalysts are typically employed?

While direct synthesis methods are not explicitly detailed in the evidence, analogous tertiary alcohols are often synthesized via Grignard reactions or reductive amination. For example, palladium on carbon (Pd/C) with hydrogen gas is a common catalyst for reductive steps in similar branched alcohols. Solvent selection (e.g., methanol, THF) and reaction time must be optimized to minimize byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the antitumor activity of this compound observed in vitro?

In vitro studies demonstrate that this compound inhibits proliferation in breast, lung, and colon cancer cell lines, potentially via apoptosis induction or interference with metabolic pathways. Researchers should validate these mechanisms using flow cytometry (for apoptosis assays) and transcriptomic profiling to identify target genes. Dose-response curves and IC50 values must be established across multiple cell lines to assess specificity .

Q. How can this compound be utilized as a partitioning tracer in environmental remediation studies?

Its moderate hydrophobicity (logP ~3.2) makes it suitable for estimating dense non-aqueous phase liquid (DNAPL) volumes in contaminated soils. Retardation factors (R) between 1.2–4 ensure adequate separation from non-partitioning tracers in chromatographic assays. Field applications require coupling with gas chromatography-mass spectrometry (GC-MS) for precise quantification in complex matrices .

Q. What challenges arise in reconciling discrepancies between experimental and predicted solubility data for this compound?

Discrepancies often stem from model limitations in accounting for hydrogen bonding or steric effects in branched alcohols. Researchers should cross-validate QSPR predictions with experimental data (e.g., from IUPAC solubility databases) and refine descriptors using machine learning algorithms. Statistical metrics like root-mean-square error (RMSE) should quantify model accuracy .

Methodological Considerations

- Antimicrobial Assays : When testing antibacterial/antifungal activity, use standardized protocols (e.g., CLSI broth microdilution) and include positive controls (e.g., amphotericin B for fungi). Evidence suggests activity against Gram-positive bacteria, but solvent compatibility (e.g., DMSO concentration) must be optimized .

- Structural Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity and branching. Reference spectra from PubChem or NIST databases are critical for peak assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.